molecular formula C5H2Cl2FN B1590115 3,4-Dichloro-2-fluoropyridine CAS No. 851179-03-8

3,4-Dichloro-2-fluoropyridine

Cat. No. B1590115
CAS RN: 851179-03-8
M. Wt: 165.98 g/mol
InChI Key: MKOVSIGZRKFZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-2-fluoropyridine, also known as DCFP, is a fluorinated pyridine derivative that has been used in scientific research for many years. It is a white crystalline solid with a melting point of 121-123°C and a boiling point of 175-177°C. DCFP is used in a variety of applications, including synthesis, drug discovery, and catalysis. In addition, it has been used to study the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Agrochemical Industry

Fluorinated pyridines, including compounds similar to 3,4-Dichloro-2-fluoropyridine , are often used in the synthesis of herbicides and insecticides . These compounds can help protect crops from pests and improve agricultural productivity .

Pharmaceutical Industry

In the pharmaceutical industry, fluorinated pyridines may serve as building blocks for creating various medicinal compounds . Their unique properties can contribute to the development of drugs with enhanced efficacy and stability .

properties

IUPAC Name

3,4-dichloro-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOVSIGZRKFZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479234
Record name 3,4-Dichloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-fluoropyridine

CAS RN

851179-03-8
Record name 3,4-Dichloro-2-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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